![molecular formula C12H10B2O4 B13822744 4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(catecholato)diboron is an organoboron compound with the chemical formula (B_2(C_6H_4O_2)_2). It is a diboron molecule where two boron atoms are bonded to two catechol ligands. This compound is of significant interest in the field of organic chemistry due to its unique electronic properties and its role in various synthetic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(catecholato)diboron can be synthesized through the reaction of catechol with boron trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under an inert atmosphere to prevent the oxidation of the boron compound .
Industrial Production Methods
In industrial settings, the production of bis(catecholato)diboron often involves the use of diboron reagents such as bis(pinacolato)diboron. The process includes the formation of Lewis acid-base adducts, which are then converted into the desired diboron compound through various catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions
Bis(catecholato)diboron undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boron hydrides.
Substitution: The catechol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(catecholato)diboron include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds .
Aplicaciones Científicas De Investigación
Bis(catecholato)diboron has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which bis(catecholato)diboron exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound’s Lewis acid character allows it to form adducts with Lewis bases, facilitating the cleavage of the B-B bond and the formation of new boron-containing compounds . The pathways involved in these reactions often include the formation of radical intermediates and the participation of transition metal catalysts .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pinacolato)diboron: Another widely used diboron compound with similar reactivity but different ligand structure.
Bis(neopentyl glycolato)diboron: Similar in reactivity but with neopentyl glycol ligands instead of catechol.
Uniqueness
Bis(catecholato)diboron is unique due to its catechol ligands, which provide distinct electronic properties and reactivity compared to other diboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C12H10B2O4 |
|---|---|
Peso molecular |
239.8 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H10B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-3,5-7H,4,8H2 |
Clave InChI |
UMPOIAWIDCLOHR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=C(O1)C=CCC2)B3OC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


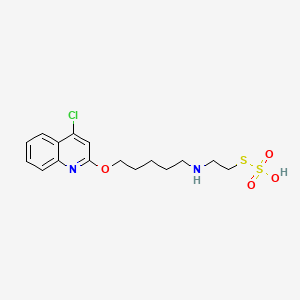
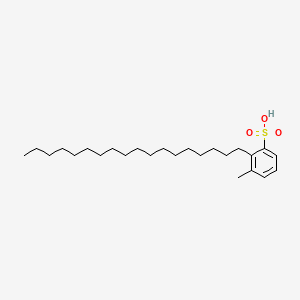
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
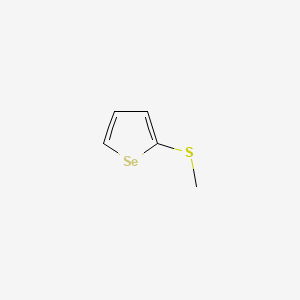
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)


![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
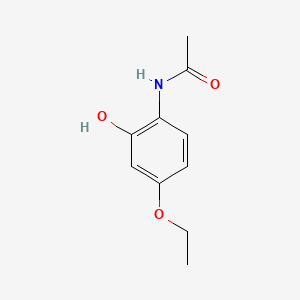
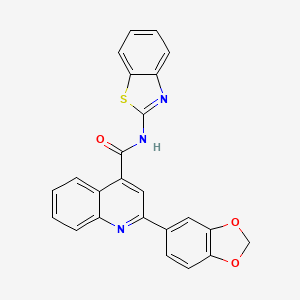

![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
